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Compound of Interest

Compound Name: Dimethyl! difluoromalonate

Cat. No.: B1346579

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties
of dimethyl difluoromalonate. The information herein is intended to support research,
analysis, and quality control in scientific and drug development settings. This document
summarizes key quantitative data in structured tables, details relevant experimental protocols,
and provides visualizations to clarify analytical workflows.

Introduction

Dimethyl difluoromalonate (CAS No. 379-95-3) is a fluorinated organic compound with the
chemical formula CsHeF20a. Its structure features a central carbon atom bonded to two fluorine
atoms and two methoxycarbonyl groups. The presence of the gem-difluoro moiety significantly
influences the molecule's electronic properties, reactivity, and spectroscopic characteristics,
making it a valuable building block in medicinal chemistry and materials science. Accurate
interpretation of its spectroscopic data is crucial for its synthesis, characterization, and
application in various research and development endeavors.

Spectroscopic Data

The following sections present the available spectroscopic data for dimethyl difluoromalonate
in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a fundamental technique for the structural elucidation of dimethyl
difluoromalonate. The 1H, 13C, and *°F NMR spectra provide distinct signals corresponding to

the different nuclei in the molecule.

Table 1: *H NMR Spectroscopic Data for Dimethyl Difluoromalonate

Chemical Shift (3)
ppm

Multiplicity

Integration

Assignment

Data not available in

search results

Data not available in

search results

search results

Data not available in

OCHs

Table 2: 3C NMR Spectroscopic Data for Dimethyl Difluoromalonate

Chemical Shift (8) ppm Multiplicity Assighment
Data not available in search Data not available in search c=0
results results -
Data not available in search Data not available in search CF

2
results results
Data not available in search Data not available in search ocH

3

results

results

Table 3: 1°F NMR Spectroscopic Data for Dimethyl Difluoromalonate

Chemical Shift (d) ppm

Multiplicity

Assignment

Data not available in search
results

Data not available in search

results

CF2

Note: Specific chemical shift and coupling constant values for dimethyl difluoromalonate

were not found in the provided search results. The tables are structured to be populated with

experimental data.

Infrared (IR) Spectroscopy
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Infrared spectroscopy of dimethyl difluoromalonate reveals the characteristic vibrational
modes of its functional groups, primarily the carbonyl (C=0) of the ester and the carbon-
fluorine (C-F) bonds. A vapor phase IR spectrum is noted as being available on PubChem,
though specific peak data was not retrieved in the searches.[1]

Table 4: FT-IR Spectroscopic Data for Dimethyl Difluoromalonate

Wavenumber (cm~2) Vibrational Mode Assignment
Data not available in search results C=0 stretch (ester)

Data not available in search results C-F stretch

Data not available in search results C-O stretch (ester)

Data not available in search results C-H stretch (methyl)

Note: A comprehensive list of IR absorption peaks for dimethyl difluoromalonate was not
available in the search results. This table is a template for experimental findings.

Mass Spectrometry (MS)

The mass spectrum of dimethyl difluoromalonate provides information about its molecular
weight and fragmentation pattern upon ionization.

Table 5: Mass Spectrometry Data for Dimethyl Difluoromalonate

m/z Fragmentation Assignment
168.10 [M]* (Molecular lon)
Data not available in search results Fragments

Note: The molecular weight of dimethyl difluoromalonate is approximately 168.10 g/mol .[1]
[2] Detailed fragmentation data was not found in the search results.

Experimental Protocols
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Detailed methodologies are essential for the reproducible acquisition of high-quality
spectroscopic data. The following are generalized protocols for the key experiments cited.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small organic molecule like dimethyl

difluoromalonate is as follows:
o Sample Preparation:

o Dissolve approximately 5-10 mg of dimethyl difluoromalonate in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, acetone-ds, or DMSO-ds).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.
e Instrumentation:

o Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for 1H).
o Data Acquisition:

o 'H NMR: Acquire a standard one-dimensional proton spectrum.

o 13C NMR: Acquire a proton-decoupled carbon spectrum. An attached proton test (APT) or
distortionless enhancement by polarization transfer (DEPT) experiment can be used to
differentiate between CH, CHz, and CHs groups.

o 1°F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied
to simplify the spectrum.

FT-IR Spectroscopy

For a liquid sample such as dimethyl difluoromalonate, the following FT-IR protocol is typical:

e Sample Preparation:
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o As dimethyl difluoromalonate is a liquid, a thin film can be prepared by placing a drop of
the sample between two infrared-transparent salt plates (e.g., NaCl or KBr).

e Instrumentation:
o Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the prepared sample in the spectrometer's beam path.

o Record the spectrum, typically from 4000 cm~1 to 400 cm~1. To improve the signal-to-noise
ratio, an average of multiple scans (e.g., 16 or 32) is typically collected.

» Data Processing:

o The background spectrum is automatically subtracted from the sample spectrum to yield
the final infrared spectrum.

Mass Spectrometry

A general procedure for obtaining the mass spectrum of dimethyl difluoromalonate is as
follows:

e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC-MS).

¢ lonization:

o lonize the sample molecules using a suitable technique, such as electron ionization (El) or
chemical ionization (Cl).

e Mass Analysis:
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o Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection:

o Detect the ions to generate the mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of
dimethyl difluoromalonate.
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Figure 1. General experimental workflow for NMR spectroscopy.
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Figure 2. General experimental workflow for FT-IR spectroscopy.
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Figure 3. General experimental workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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